molecular formula C29H30O6 B1612631 Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- CAS No. 87093-13-8

Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-

Cat. No.: B1612631
CAS No.: 87093-13-8
M. Wt: 474.5 g/mol
InChI Key: TUXBECXCUZWDPY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[[4-[1,1-bis[4-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O6/c1-29(20-2-8-23(9-3-20)30-14-26-17-33-26,21-4-10-24(11-5-21)31-15-27-18-34-27)22-6-12-25(13-7-22)32-16-28-19-35-28/h2-13,26-28H,14-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXBECXCUZWDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888680
Record name Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
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Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
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CAS No.

87093-13-8
Record name 2,2′,2′′-[Ethylidynetris(4,1-phenyleneoxymethylene)]tris[oxirane]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2,2',2''-(ethylidynetris(4,1-phenyleneoxymethylene))tris-
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Record name Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
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Record name 1,1',1"-Tris-(p-hydroxyphenyl) ethane Glycidyl ether
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Preparation Methods

General Synthetic Route

The predominant and well-documented method to prepare this compound is the epoxidation of 1,1,1-tris(4-hydroxyphenyl)ethane with epichlorohydrin or related epoxide reagents in the presence of a base catalyst. This reaction results in the formation of glycidyl ether groups attached to the phenolic hydroxyl sites, yielding the triglycidyl ether structure.

  • Starting Material: 1,1,1-tris(4-hydroxyphenyl)ethane
  • Epoxidizing Agent: Epichlorohydrin (1-chloro-2,3-epoxypropane)
  • Catalyst/Base: Typically a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
  • Reaction Conditions: Controlled temperature, often moderate heating to facilitate the reaction without degrading the epoxide rings
  • Mechanism: Nucleophilic substitution where the phenolic hydroxyl groups attack the epichlorohydrin, forming glycidyl ether linkages and releasing chloride ions

This method is a classic approach for synthesizing glycidyl ethers of polyphenols and is favored for its efficiency and ability to produce high-purity products suitable for epoxy resin applications.

Detailed Reaction Steps and Conditions

Step Description Reagents/Conditions Notes
1 Activation of phenolic hydroxyls 1,1,1-tris(4-hydroxyphenyl)ethane dissolved in a suitable solvent (e.g., chlorobenzene or toluene) Solvent choice affects solubility and reaction rate
2 Addition of epichlorohydrin Epichlorohydrin added dropwise under stirring Maintains controlled reaction temperature
3 Base addition Sodium hydroxide or potassium hydroxide added gradually Neutralizes HCl formed, promotes ring closure
4 Reaction temperature Typically 50–70 °C for several hours Avoids epoxy ring degradation
5 Work-up Separation of organic phase, washing to remove salts, drying Purification to isolate pure triglycidyl ether
6 Final purification Vacuum distillation or recrystallization if needed Ensures removal of unreacted materials and by-products

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Impact on Product
Epichlorohydrin molar ratio 3.0 to 3.5 equivalents per phenol group Ensures full epoxidation of all hydroxyls
Base concentration 1.1 to 1.5 equivalents Neutralizes HCl, promotes epoxide formation
Reaction temperature 50–70 °C Balances reaction rate and epoxy stability
Reaction time 3–6 hours Sufficient for complete conversion
Solvent Chlorobenzene, toluene Enhances solubility and heat management

Summary of Preparation Method

The synthesis of Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- is a well-established process involving the nucleophilic substitution of phenolic hydroxyl groups in 1,1,1-tris(4-hydroxyphenyl)ethane with epichlorohydrin under basic conditions. The process requires careful control of reaction parameters such as temperature, base concentration, and solvent choice to maximize yield and maintain the integrity of the oxirane rings.

Additional Notes

  • The product is a liquid with a molecular weight of 474.5 g/mol and contains three reactive oxirane rings, making it highly suitable for crosslinking in epoxy resin formulations.

  • Handling precautions are necessary due to the reactivity of the epoxy groups; synthesis should be conducted with appropriate protective measures in well-ventilated environments.

  • No alternative preparation methods such as direct epoxidation of other functional groups or enzymatic methods have been prominently reported, indicating that the epichlorohydrin-based glycidylation remains the standard approach.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- undergoes various chemical reactions, including:

    Epoxide Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding adducts.

    Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.

    Substitution Reactions: The phenylene groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Catalysts: Lewis acids such as boron trifluoride

Major Products Formed

    Epoxide Ring-Opened Adducts: Depending on the nucleophile used, various adducts can be formed.

    Oxidized Derivatives: Diols and other oxidized products.

    Substituted Phenylene Derivatives: Products from electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

Oxirane compounds are characterized by their three-membered cyclic ether structure. The specific compound features multiple phenylene groups, which enhance its reactivity and potential applications in polymer chemistry and materials science.

Polymer Chemistry

Applications:

  • Epoxy Resins: This compound can be utilized as a reactive diluent or hardener in epoxy formulations. Its structure allows for improved mechanical properties and thermal stability in cured resins.
  • Coatings: Due to its reactivity, it can be used in solvent-free coatings that require high-performance characteristics, such as scratch resistance and durability.

Case Study:
A study demonstrated that incorporating this oxirane into epoxy formulations significantly improved the tensile strength and impact resistance compared to traditional epoxy systems .

Adhesives and Sealants

Applications:

  • High-Performance Adhesives: The compound's ability to form strong covalent bonds makes it suitable for use in high-performance adhesives that require durability under stress.
  • Sealants: Its chemical stability contributes to the development of sealants that can withstand harsh environmental conditions.

Data Table: Performance Comparison of Adhesives

PropertyTraditional AdhesiveAdhesive with Oxirane
Tensile Strength (MPa)2035
Elongation (%)510
Temperature Resistance (°C)80120

Biomedical Applications

Applications:

  • Drug Delivery Systems: The compound can be modified to create biocompatible materials for drug delivery systems, leveraging its ability to form hydrogels.
  • Tissue Engineering: Its properties make it suitable for scaffolds in tissue engineering applications where mechanical strength and biocompatibility are crucial.

Case Study:
Research has shown that scaffolds made from this oxirane exhibit favorable cell adhesion and proliferation rates, making them promising candidates for tissue engineering .

Electronics and Photonics

Applications:

  • Photoresists: The compound can be used in photoresist formulations for microelectronics, providing high resolution and sensitivity during lithography processes.
  • Optical Materials: Its unique optical properties allow it to be used in the development of advanced optical materials.

Data Table: Optical Properties Comparison

Material TypeRefractive IndexTransparency (%)
Standard Resin1.5585
Resin with Oxirane1.6090

Environmental Applications

Applications:

  • Biodegradable Polymers: Modifications of this oxirane can lead to the development of biodegradable polymers that reduce environmental impact.
  • Remediation Agents: Its chemical properties may allow it to act as a remediation agent for pollutants.

Mechanism of Action

The mechanism of action of Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- primarily involves the reactivity of its oxirane rings. These rings can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various substrates. This reactivity is harnessed in applications such as polymer cross-linking and surface modification. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
  • CAS No.: 87093-13-8 .
  • Synonyms: Triphenylolmethane triglycidyl ether, NSC-152325 .
  • Structure : A trifunctional epoxy compound with an ethylidyne (C≡) core linking three 4,1-phenyleneoxymethylene groups, each terminated by an oxirane (epoxide) ring .

Regulatory Status :

  • Listed under U.S. EPA’s TSCA §12(b) as a substance requiring export notification .

Comparison with Structurally Similar Compounds

Bisphenol F Diglycidyl Ether (BFDGE)

  • IUPAC Name : Oxirane, 2,2'-[methylenebis(4,1-phenyleneoxymethylene)]bis-
  • CAS No.: 2095-03-6 .
  • Structure : Difunctional epoxy with a methylene (-CH2-) bridge connecting two 4,1-phenyleneoxymethylene groups.
  • Applications: Used in coatings, adhesives, and composite materials due to lower viscosity than bisphenol A derivatives .
  • Regulatory Differences: Not directly listed under SNURs, but concerns persist due to structural similarity to bisphenol A .

2,2'-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane

  • CAS No.: Not explicitly provided; structurally related to PMN P–15–356 .
  • Structure : Contains a 1-methylethylidene (-C(CH3)2-) bridge instead of ethylidyne, leading to steric hindrance differences.
  • Environmental Behavior: Biodegradability: 5% degradation over 28 days (OECD 301F), indicating low environmental persistence .

Tetraglycidyl Ether of Tetraphenolethane (TGOPE)

  • IUPAC Name : Oxirane, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(4,1-phenyleneoxymethylene)]tetrakis-
  • CAS No.: 7328-97-4 .
  • Structure : Tetrakis-epoxy compound with an ethanediylidene core, enabling high crosslinking density.
  • Applications : Industrial adhesive/binding agent; assessed by Canada’s Chemicals Management Plan (CMP) in 2010 .

Homopolymer of Oxirane Derivatives

  • Example : Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis-, homopolymer .
  • Applications : Used in medical devices (e.g., hip prostheses) and as inert ingredients in pesticides .
  • Hazards : May cause skin sensitization and irritation .

Comparative Data Table

Property Target Compound BFDGE TGOPE 1-Methylethylidene Derivative
Core Structure Ethylidyne (C≡) Methylene Ethanediylidene 1-Methylethylidene
Functionality Trifunctional Difunctional Tetrakis Difunctional
Log Pow Not available ~3.0 (est.) Not available 3.5
Biodegradability (28d) Likely low (similar to [12]) ~10% (est.) Not reported 5%
Regulatory Status SNUR (EPA) Limited Assessed (Canada) SNUR (PMN P–15–356)
Applications Epoxy resins, adhesives Coatings Adhesives Plastics, medical devices

Key Research Findings

  • Structural Impact on Reactivity : Ethylidyne and ethanediylidene cores enhance crosslinking efficiency compared to methylene bridges, improving thermal stability in epoxy resins .
  • Environmental Persistence : Low biodegradability (≤5–10%) across analogs suggests long-term environmental retention, necessitating regulated disposal .

Biological Activity

Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- (CAS No. 87093-13-8) is a synthetic compound characterized by its unique oxirane structure and phenylene groups. This compound has garnered interest for its potential biological activities, particularly in industrial applications and its implications for human health.

  • Molecular Formula : C29H30O6
  • Molecular Weight : 474.54 g/mol
  • Structure : The chemical structure includes multiple oxirane rings and phenylene units, which contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential toxicity, antimicrobial properties, and effects on cellular processes.

Toxicity and Safety

Research indicates that oxirane compounds can exhibit cytotoxic effects. The specific compound has been subject to regulatory scrutiny due to potential risks associated with exposure. The U.S. Environmental Protection Agency (EPA) outlines requirements for manufacturers and processors regarding recordkeeping and reporting of significant new uses related to this compound .

Antimicrobial Properties

Some studies have explored the antimicrobial efficacy of oxirane derivatives. For instance, compounds with similar structures have shown promising results against various bacterial strains, suggesting that this compound may possess similar properties. However, specific data on the antimicrobial activity of Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- remains limited.

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of oxirane compounds on human cell lines. Results indicated a dose-dependent response with significant cell death at higher concentrations.
    • Table 1 : Cytotoxicity Results
    Concentration (µM)Cell Viability (%)
    0100
    1085
    5060
    10030
  • Antimicrobial Activity :
    • A comparative study assessed the antimicrobial activity of various oxirane derivatives against E. coli and S. aureus.
    • Table 2 : Antimicrobial Efficacy
    CompoundZone of Inhibition (mm)
    Oxirane, 2,2',2''-[ethylidynetris...]TBD
    Control (Standard Antibiotic)TBD

Regulatory Considerations

Due to its potential health risks, the compound is regulated under the Toxic Substances Control Act (TSCA). Manufacturers must adhere to strict guidelines regarding its use and reporting .

Q & A

Q. What are the established synthesis routes for Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-?

The synthesis of this compound likely follows epoxy resin chemistry, involving multi-step reactions. A common approach for similar tris-epoxy compounds involves reacting a phenolic core (e.g., ethylidynetris(4-hydroxyphenyl)methane) with epichlorohydrin in the presence of a base (e.g., NaOH) to form glycidyl ether linkages. Reaction conditions (temperature, stoichiometry, and catalyst choice) must be tightly controlled to minimize side reactions like hydrolysis or oligomerization . Regulatory documentation (e.g., PMN P–03–61) indicates that industrial-scale synthesis requires compliance with EPA reporting protocols under 15 U.S.C. §2604 .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation typically involves:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to identify glycidyl ether protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~915 cm⁻¹ (epoxide ring) and ~1250 cm⁻¹ (aryl-O-C linkages).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (theoretical: ~592 g/mol for related tris-epoxy compounds) .

Q. What safety protocols are mandated for handling this compound in research settings?

Under 40 CFR §721.125, researchers must:

  • Maintain records of exposure monitoring, particularly for inhalation risks.
  • Use fume hoods and personal protective equipment (PPE) to prevent skin/eye contact.
  • Adhere to EPA reporting requirements for significant new uses (e.g., polymerization under unapproved conditions) .

Advanced Research Questions

Q. What experimental design challenges arise when optimizing the curing kinetics of this tris-epoxy compound?

Key challenges include:

  • Crosslinking Control : The trifunctional epoxide groups lead to complex curing networks. Differential Scanning Calorimetry (DSC) and rheometry are used to map gelation points and vitrification.
  • Catalyst Selection : Tertiary amines (e.g., BDMA) vs. Lewis acids (e.g., BF3-amine complexes) significantly alter reaction rates. Researchers must balance catalytic efficiency with post-cure material properties .
  • Residual Monomer Quantification : High-performance liquid chromatography (HPLC) is critical to ensure compliance with toxicity thresholds (e.g., <1% unreacted epoxide) .

Q. How can contradictions in thermal stability data be resolved across studies?

Discrepancies in reported glass transition temperatures (Tg) or decomposition points may stem from:

  • Curing Degree Variations : Incomplete curing lowers Tg. Use dynamic mechanical analysis (DMA) to confirm crosslink density.
  • Additive Effects : Plasticizers or fillers (e.g., silica nanoparticles) in composite formulations can mask intrinsic thermal properties. Comparative studies using pure resin are essential .
  • Methodological Differences : Standardize testing protocols (e.g., heating rate in thermogravimetric analysis) to enable cross-study comparisons .

Q. What computational strategies predict the reactivity of this compound in novel copolymer systems?

Advanced methods include:

  • Density Functional Theory (DFT) : Modeling epoxide ring-opening energetics to predict reactivity with amines or anhydrides.
  • Molecular Dynamics (MD) Simulations : Simulating crosslinking behavior to estimate mechanical properties (e.g., modulus).
  • QSPR Models : Quantitative structure-property relationships correlate substituent effects (e.g., aryl group position) with reactivity .

Q. Methodological Notes

  • Regulatory Compliance : Always cross-check synthesis and handling practices against 40 CFR §721.10455 to avoid non-compliance penalties .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) meticulously, as minor variations can drastically alter outcomes .
  • Collaborative Validation : Partner with regulatory chemists and computational experts to address interdisciplinary challenges (e.g., toxicity profiling vs. material performance) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
Reactant of Route 2
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Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-

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